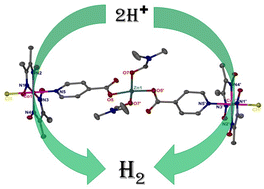Isonicotinate-Zn(ii)/Cd(ii) bridged dicobaloximes: synthesis, characterization and electrocatalytic proton reduction studies†
New Journal of Chemistry Pub Date: 2023-10-17 DOI: 10.1039/D3NJ04014C
Abstract
Herein, we present the synthesis of two new dicobaloxime complexes, [{ClCo(dmgH)2(4-PyCOO)}2Zn(DMF)2] (1) and [{ClCo(dmgH)2(4-PyCOO)}2Cd(H2O)3(DMF)].4H2O (2) bridged by isonicotinate-Zn(II) and Cd(II) moieties. These complexes were synthesized upon reaction of a monomeric chlorocobaloxime [ClCo(dmgH)2(4-PyCOOH)] with Zn(NO3)2·6H2O and Cd(OAc)2·2H2O in a methanol/DMF solvent mixture. Both complexes are fully characterized by UV-Visible, FT-IR, and NMR (1H and 13C{1H}) spectral studies. The solid-state structures are also determined by single-crystal X-ray crystallography. In complex 1, Zn (II) metal ions reside within a four coordinated distorted tetrahedral geometry (ZnO4) formed by two oxygen atoms of isonicotinate connected to cobaloxime units and two oxygen atoms of DMF molecules. In complex 2, the Cd(II) metal ion exhibited distorted octahedral geometry (CdO6), with two oxygen atoms of isonicotinate that connect to cobaloxime units, one DMF, and three water molecules. The Co(III) metal center of cobaloxime units in both complexes 1 and 2 displayed distorted octahedral geometry with two dmgH units in the equatorial plane whereas chloride ion (Cl−) and the nitrogen atom of isonicotinate occupy the axial coordination sites. The redox behaviour of both complexes was studied by cyclic voltammetry at variable scan rates in deoxygenated DMF/H2O (95 : 5) solution using 0.1 M TBAPF6 as the supporting electrolyte and a glassy carbon (GC) electrode as the working electrode. Both complexes exhibited similar redox properties and two redox couples CoIII/II and CoII/CoI are observed in the reductive scan. Furthermore, complexes are investigated as electrocatalysts for proton reduction in the presence of acetic acid (AcOH) and complex 1 exhibited impressive electrocatalytic activity compared to complex 2 and monomer. The stability study indicated the retention of molecular structural integrity during HER electrocatalytic experiments.


Recommended Literature
- [1] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane
- [2] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [3] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [4] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [5] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [6] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [7] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [8] Index of contributors
- [9] Front cover
- [10] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 16478-52-7









